6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine
Overview
Description
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate: This can be achieved by reacting tetrahydro-2H-pyran with a suitable alkylating agent under basic conditions.
Nucleophilic Substitution: The intermediate is then reacted with 6-chloropyrazine-2-amine under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of pyrazine derivatives on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and pyrazine moieties can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrazin-2-amine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.
N-((Tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine: Lacks the chlorine atom.
Uniqueness
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is unique due to the presence of both the chlorine atom and the tetrahydro-2H-pyran-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of approximately 227.69 g/mol. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals.
The synthesis of this compound typically involves:
- Formation of the Tetrahydro-2H-pyran Intermediate : Reacting tetrahydro-2H-pyran with an alkylating agent.
- Nucleophilic Substitution : The intermediate reacts with 6-chloropyrazine-2-amine to yield the final product.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which may lead to different derivatives useful in biological studies.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.
The compound's mechanism of action is believed to involve:
- Binding Interactions : The chlorine atom and pyrazine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins.
- Enhanced Solubility : The tetrahydro-2H-pyran group increases the compound's solubility, potentially improving its bioavailability and pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar pyrazine derivatives, indicating that compounds with structural similarities may exhibit significant biological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Comparative Analysis
Compound | Biological Activity | Notes |
---|---|---|
6-Chloro-N-(methyl)pyridin-2-amines | Moderate anti-cancer activity | Lacks tetrahydro group |
N-(tetrahydro-2H-pyran) derivatives | Enhanced solubility | Improved bioavailability observed |
Applications in Medicinal Chemistry
This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its potential applications include:
- Drug Development : Investigating its efficacy against specific diseases.
- Biological Studies : Understanding the effects of pyrazine derivatives on cellular mechanisms.
- Industrial Applications : Exploring its role as a catalyst or intermediate in chemical reactions.
Properties
IUPAC Name |
6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVNXVMWCFLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185720 | |
Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-70-8 | |
Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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